1-Cyclopropyl-3-phenylpropan-1-one
Overview
Description
1-Cyclopropyl-3-phenylpropan-1-one is a chemical compound with the molecular formula C12H14O . It is used in scientific research due to its unique structure, which allows for diverse applications, including the synthesis of pharmaceuticals and the development of novel materials.
Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclopropyl-3-phenylpropan-1-one are not detailed in the search results, a study on metal-catalyzed C–C bond formation at cyclopropanes could provide relevant insights into potential reactions.Scientific Research Applications
Application of 1-Cyclopropyl-3-phenylpropan-1-one in Antidepressant/Anticonvulsant Activities
Scientific Field
Pharmacology
Application Summary
A series of chalcone derivatives containing a coumarin moiety, which includes CPP, were designed, synthesized, and evaluated using classic antidepressant and anticonvulsant mouse models .
Methods of Application
The compounds were tested using the forced swimming test and the maximal electroshock seizure test .
Results or Outcomes
Forced swimming test results revealed that all but one of the compounds tested significantly decreased immobility time at a dose of 10 mg/kg and exhibited some antidepressant activities . Furthermore, compounds 2a, 2c, 2h, and 2k exhibited relatively high antidepressant effects in a dose-dependent manner from 10 to 30 mg/kg . Maximal electroshock seizure tests showed that compounds 2a, 2b, 2c, 2h, 2l, 2r, and 2s exhibited anticonvulsant activities at a dose of 30 mg/kg .
Application in Development of Antidepressant Therapy
Application Summary
Compounds containing CPP showed promise as antidepressant adjunct therapy agents for treating depression in patients with epilepsy .
Methods of Application
The compounds were tested using chromatographic neurochemical analysis of the mouse brain tissue .
Results or Outcomes
The antidepressant effects of the compounds may be mediated by an increase in serotonin level . Compounds 2a, 2c, and 2h showed significant antidepressant effects .
properties
IUPAC Name |
1-cyclopropyl-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGGLPZDDDVSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644001 | |
Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-phenylpropan-1-one | |
CAS RN |
136120-65-5 | |
Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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